molecular formula C17H18ClN5 B2524605 1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine CAS No. 890947-80-5

1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine

Cat. No.: B2524605
CAS No.: 890947-80-5
M. Wt: 327.82
InChI Key: JVPKVQJPHXIXRL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C17H18ClN5 and its molecular weight is 327.82. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Affinity and Antiproliferative Effects

Pyrazolo[3,4-d]pyrimidines, including analogues like 1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine, have been explored for their affinity towards adenosine receptors and potential antiproliferative effects. The compounds have demonstrated significant activity in binding to A1 adenosine receptors, with specific substitutions at the N1 and N5 positions showing enhanced activity. This property suggests potential applications in the development of drugs targeting adenosine receptors for various therapeutic purposes (Harden, Quinn, & Scammells, 1991). Furthermore, the pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit potent antiproliferative and proapoptotic activities against cancer cell lines by interfering with c-Src phosphorylation, indicating their potential as anticancer agents (Carraro et al., 2006).

Antimicrobial Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have also been investigated for their antimicrobial properties. Compounds with specific modifications have shown comparable activity to standard antibiotics like Chloramphenicol against various microbial strains. This suggests a potential role in developing new antimicrobial agents to combat resistant bacterial infections (Ghorab et al., 2004).

Novel Anticancer Agents

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds with significant antitumor activity across various cancer cell lines. These findings highlight the scaffold's utility in the development of new anticancer therapies, with certain derivatives showing enhanced efficacy and potential for further pharmacological investigation (Kandeel et al., 2012).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-12-4-3-7-22(10-12)16-15-9-21-23(17(15)20-11-19-16)14-6-2-5-13(18)8-14/h2,5-6,8-9,11-12H,3-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPKVQJPHXIXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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